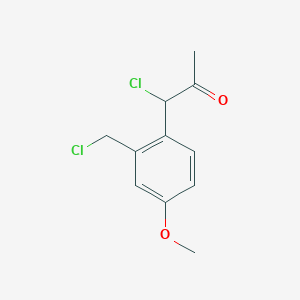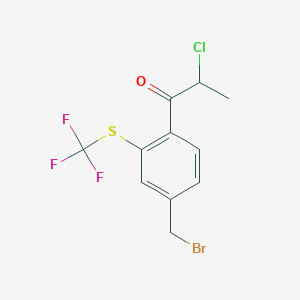
N-2-Pyridinylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Pyridinylalanine is an amino acid derivative characterized by the presence of a pyridine ring attached to the alpha carbon of alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-2-Pyridinylalanine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with nitrostyrenes to form N-(pyridin-2-yl)imidates, which are then converted to this compound under specific conditions . Another method includes the use of 2-aminopyridine and an appropriate aldehyde or ketone, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-2-Pyridinylalanine undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
N-2-Pyridinylalanine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-2-Pyridinylalanine involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and pi-stacking interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share structural similarities with N-2-Pyridinylalanine and exhibit similar biological activities.
2-Pyridones: Another class of compounds with a pyridine ring, known for their diverse applications in biology and chemistry.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in organic synthesis highlight its importance in scientific research.
Propiedades
Número CAS |
76478-29-0 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylamino)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-4-2-3-5-9-7/h2-6H,1H3,(H,9,10)(H,11,12) |
Clave InChI |
CNMAQBJBWQQZFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


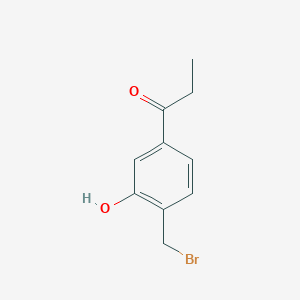
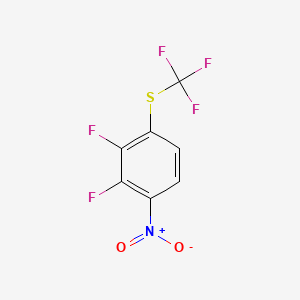

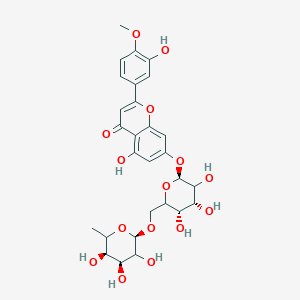
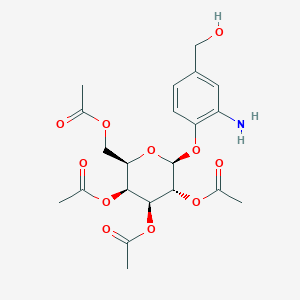
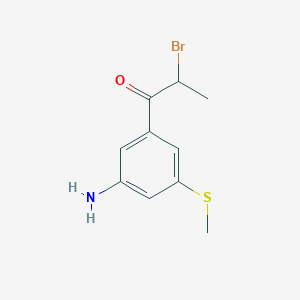
![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)

![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)

![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)

